CBP/p300-IN-18 -

CBP/p300-IN-18

Catalog Number: EVT-12555205
CAS Number:
Molecular Formula: C25H27FN4O3
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CBP/p300-IN-18 is a small molecule inhibitor specifically targeting the CREB binding protein and its paralog, p300. These proteins are transcriptional coactivators that play crucial roles in various cellular processes, including gene expression, cell cycle regulation, and response to hypoxia. Dysregulation of these proteins is implicated in numerous diseases, making them attractive targets for therapeutic intervention. CBP/p300-IN-18 has been developed to selectively inhibit the activity of these coactivators, providing a tool for studying their biological functions and potential therapeutic applications.

Source

The compound CBP/p300-IN-18 is derived from extensive research into the inhibition of histone acetyltransferases, particularly focusing on the specific domains of CBP and p300. The chemical structure of CBP/p300-IN-18 is represented by the molecular formula C25H27FN4OC_{25}H_{27}F_{N_{4}}O and has a molecular weight of 450.51 g/mol .

Classification

CBP/p300-IN-18 falls under the category of small molecule inhibitors designed to target specific protein-protein interactions and enzymatic activities associated with transcriptional regulation. It is classified as a histone acetyltransferase inhibitor, which modulates the acetylation status of histones and non-histone proteins involved in transcriptional regulation.

Synthesis Analysis

Methods

The synthesis of CBP/p300-IN-18 involves multiple steps that typically include:

  1. Initial Reaction: The starting materials undergo a series of reactions involving amines, aldehydes, and various coupling agents to form the core structure.
  2. Functionalization: Key functional groups are introduced to enhance binding affinity and selectivity toward the target proteins.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological assays.

Technical Details

While specific synthetic pathways for CBP/p300-IN-18 are proprietary, general techniques used in similar compounds include:

  • Solid-phase synthesis: This method allows for rapid synthesis and screening of multiple analogs.
  • Liquid chromatography-mass spectrometry (LC-MS): Employed for monitoring reaction progress and confirming product identity.
Molecular Structure Analysis

Structure

The molecular structure of CBP/p300-IN-18 features a complex arrangement that facilitates its interaction with the target proteins. The presence of specific functional groups enhances its affinity for the acetyltransferase domain of CBP/p300.

Data

InChI Key for CBP/p300-IN-18 is not provided in the sources but can be derived from its chemical structure. The compound’s unique characteristics enable it to effectively inhibit histone acetylation processes mediated by CBP and p300.

Chemical Reactions Analysis

Reactions

CBP/p300-IN-18 primarily functions through competitive inhibition of the acetyl-CoA binding site on the p300/CBP proteins. This inhibition disrupts the normal acetylation process on histones and other substrates.

Technical Details

The mechanism by which CBP/p300-IN-18 inhibits acetylation involves:

  • Competitive Binding: The inhibitor competes with acetyl-CoA for binding to the active site.
  • Kinetic Studies: Analysis through steady-state kinetics reveals that CBP/p300-IN-18 has distinct inhibitory constants that indicate its potency against both CBP and p300.
Mechanism of Action

Process

The mechanism by which CBP/p300-IN-18 exerts its effects involves several steps:

  1. Binding: The compound binds to the active site of p300/CBP, preventing acetyl-CoA from accessing it.
  2. Disruption: This binding disrupts the normal enzymatic activity, leading to reduced levels of acetylated histones.
  3. Biological Consequences: The resultant decrease in histone acetylation alters gene expression patterns associated with various cellular processes.

Data

Studies have shown that inhibition by CBP/p300-IN-18 leads to significant changes in transcriptional activity, particularly affecting genes involved in cell proliferation and survival .

Physical and Chemical Properties Analysis

Physical Properties

CBP/p300-IN-18 is characterized by:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Not specified in available data.
  • Stability: Stability under physiological conditions needs further investigation but is critical for therapeutic applications.
Applications

Scientific Uses

CBP/p300-IN-18 serves as a valuable tool in scientific research for:

  1. Understanding Transcription Regulation: It aids in dissecting the roles of CBP and p300 in gene expression regulation.
  2. Therapeutic Development: Potential applications in developing therapies for diseases where dysregulation of these coactivators plays a role, such as cancer and neurodegenerative disorders.
  3. Chemical Probes: Utilized as a chemical probe to study protein interactions and post-translational modifications within cellular systems .
Introduction to CBP/p300 Transcriptional Coactivator System

Molecular Architecture of CBP/p300 Multidomain Proteins

CBP (CREB-binding protein) and p300 (E1A-binding protein) are paralogous transcriptional coactivators that share 75% sequence similarity and 58% sequence identity. These large (~270 kDa) multidomain proteins integrate signaling pathways by serving as molecular scaffolds. Their conserved domain organization includes:

  • Nuclear Receptor Interaction Domain (RID): Mediates ligand-dependent transcription activation by nuclear receptors.
  • KIX Domain: Binds phosphorylated CREB and other transcription factors like MYB.
  • Cysteine/Histidine-Rich Regions (TAZ1/CH1 and TAZ2/CH3): Facilitate interactions with hypoxia-inducible factors (HIFs) and p53.
  • Interferon Response Binding Domain (IBiD): Participates in cytokine signaling.
  • Catalytic Core: Comprises the bromodomain (acetyl-lysine reader), PHD zinc finger, RING domain, and histone acetyltransferase (HAT) domain. The ZZ-type zinc finger within this core recognizes histone H3 tails to position substrates for acetylation [7] [10].

Table 1: Functional Domains of CBP/p300 Proteins

DomainStructural FeaturesPrimary Functions
KIXThree-helix bundleBinds phosphorylated CREB, MYB, c-Myb
TAZ1/TAZ2 (CH1/CH3)Zinc-binding motifsInteracts with p53, HIF-1α, STAT proteins
BromodomainFour-helix bundle with hydrophobic pocketRecognizes acetylated histone H4 (e.g., H4K12ac/K16ac)
HATCentral catalytic domain with autoinhibitory loopCatalyzes lysine acetylation on histones/non-histone substrates
PHD/RING/ZZZinc-coordinating modulesRegulates HAT activity; ZZ binds H3 tail

The catalytic core (bromodomain-HAT-PHD-RING-ZZ) forms a structural unit where interdomain interactions allosterically regulate HAT activity. For example, the RING domain suppresses HAT function by blocking the active site, while the bromodomain potentiates activity by binding autoacetylated lysines in the HAT autoinhibitory loop [10] [8].

Enzymatic Mechanisms of Histone Acetyltransferase Activity

CBP/p300 catalyzes lysine ε-amino acetylation using acetyl-CoA as a cofactor. The enzymatic cycle involves:

  • Autoactivation: Autoinhibitory loop (AIL) lysines (e.g., K1542/K1546/K1549 in p300) are autoacetylated, enabling bromodomain binding to relieve autoinhibition [10].
  • Substrate Binding: The ZZ domain anchors histone H3 tails, while the bromodomain reads pre-acetylated nucleosomes (e.g., H4K12ac/K16ac) to position target lysines near the catalytic pocket [3] [8].
  • Acetyl Transfer: Catalytic residues Tyr1467 and Trp1436 orient acetyl-CoA and the lysine nucleophile for direct acetyl transfer via a "hit-and-run" (Theorell–Chance) mechanism without stable ternary complex formation [8].
  • Allosteric Regulation: Enhancer RNAs bind the HAT domain to augment activity, while Polycomb/CBX proteins repress activity by binding hypoacetylated AIL [10].

Table 2: Key Catalytic Features of CBP/p300 HAT Activity

FeatureMolecular MechanismFunctional Impact
Autoinhibitory Loop (AIL)Hypoacetylated AIL blocks active site; autoacetylation relieves inhibitionEnables full catalytic competence
Bromodomain-PHD InteractionBromodomain binds autoacetylated AIL to enhance H3K27acAmplifies histone acetylation signals
Acetyl-CoA BindingBuried hydrophobic pocket accommodates acetyl-CoA; CoA product release limits kineticsFollows ordered Bi-Bi mechanism
Nucleosome EngagementCryo-EM shows H4K12ac/K16ac recognition by bromodomain directs acetylation of H2BK12/K15Propagates acetylation within nucleosomes

Structural studies reveal that acetyl-CoA binding induces conformational changes in the HAT domain, widening the substrate tunnel to accommodate target lysines like H3K27 or H2BK15 [3] [8].

Genomic Landscape of CBP/p300 Regulatory Networks

CBP/p300 orchestrates transcriptional programs by binding promoters, enhancers, and super-enhancers:

  • Promoters: Directly acetylates H3K27 at gene promoters (e.g., cell-cycle genes), facilitating BRD4 recruitment and RNA polymerase II (Pol II) assembly [10].
  • Enhancers: 75% of CBP/p300 binds distal enhancers marked by H3K4me1. Recruitment involves transcription factors (e.g., AP-1, p53) and chromatin remodelers like SWI/SNF [5] [10].
  • Super-Enhancers: Large clusters (10–50 kb) enriched with H3K27ac. CBP/p300 co-occupies these regions with BRD4 and MED1 to drive oncogene expression (e.g., MYC) [10].

A hierarchical acetylation cascade propagates epigenetic marks:

  • CBP/p300 bound to H4K12ac/K16ac acetylates H2B N-terminal tails (K11/K12/K15/K16/K20) within the same nucleosome [3].
  • H2B acetylation promotes H2A-H2B dimer dissociation, enhancing chromatin accessibility.
  • Sustained H3K27ac at enhancers recruits BET proteins and Pol II to activate transcription [3] [10].

Table 3: Genomic Elements Regulated by CBP/p300

Genomic ElementHistone MarksBinding PartnersFunctional Outcome
PromotersH3K27ac, H3K18acBRD4, Pol IITranscriptional initiation
Typical EnhancersH3K27ac, H3K4me1AP-1, p53, SWI/SNF complexesCell-type-specific gene activation
Super-EnhancersBroad H3K27ac domainsBRD4, MED1, CohesinOncogene activation (e.g., MYC, BCL2)

Pathophysiological Roles in Oncogenic Signaling

CBP/p300 dysfunction drives tumorigenesis through multiple mechanisms:

  • Overexpression: Amplified in 15–20% of prostate/breast cancers, increasing H3K27ac at oncogene promoters (e.g., AR, ERα) to fuel proliferation [10].
  • Mutations: Recurrent inactivating mutations occur in hematological malignancies, but gain-of-function mutations in the HAT domain promote leukemia [4] [7].
  • Transcriptional Addiction: Super-enhancers driven by CBP/p300 sustain expression of drug-resistance genes (e.g., BCL2, MCL1) in therapy-resistant tumors [10].

CBP/p300-IN-18 is a potent HAT inhibitor targeting these oncogenic pathways:

  • Biochemical Activity: Inhibits EP300 with IC₅₀ = 0.056 μM and LK2 H3K27 acetylation with IC₅₀ = 0.46 μM [1].
  • Structural Basis: Contains a chiral fluorinated pyrrolidine core that mimics the lysine side chain, competitively blocking the acetyl-CoA binding site [1].
  • Functional Impact: Depletes H3K27ac at enhancers/super-enhancers, disrupting BRD4 recruitment and downregulating oncogenes like MYC and BCL2 [4] [10].

Table 4: CBP/p300-IN-18 Compound Profile

PropertyValue/Description
Chemical FormulaC₂₅H₂₇FN₄O₃
Molecular Weight450.51 g/mol
CAS Number2983027-64-9
IC₅₀ (EP300 HAT)0.056 μM
IC₅₀ (LK2 H3K27)0.46 μM
Primary MechanismCompetitive inhibition of acetyl-CoA binding
Therapeutic RelevanceSuppresses oncogenic transcription in hematological cancers

This compound exemplifies targeted epigenetic therapy against CBP/p300-dependent transcriptional networks in cancer [1] [4].

Properties

Product Name

CBP/p300-IN-18

IUPAC Name

(2R,4R)-4-fluoro-N-(1H-indazol-4-yl)-1-[1-(4-methoxyphenyl)cyclopentanecarbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C25H27FN4O3

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C25H27FN4O3/c1-33-18-9-7-16(8-10-18)25(11-2-3-12-25)24(32)30-15-17(26)13-22(30)23(31)28-20-5-4-6-21-19(20)14-27-29-21/h4-10,14,17,22H,2-3,11-13,15H2,1H3,(H,27,29)(H,28,31)/t17-,22-/m1/s1

InChI Key

FLUJAHQWJJQENP-VGOFRKELSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CC(CC3C(=O)NC4=CC=CC5=C4C=NN5)F

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.